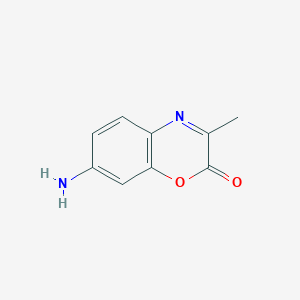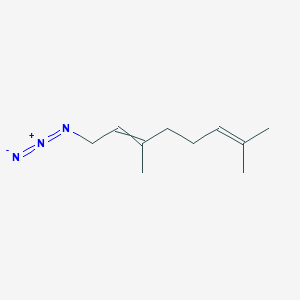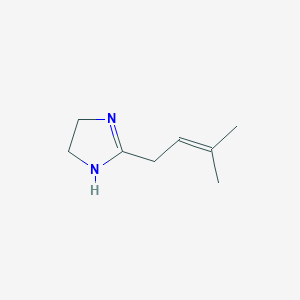![molecular formula C17H11NO2 B14405343 4-hydroxybenzo[c]acridin-3(12H)-one CAS No. 83538-80-1](/img/structure/B14405343.png)
4-hydroxybenzo[c]acridin-3(12H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzo[c]acridin-3(12H)-one is a complex organic compound belonging to the acridine family Acridines are known for their planar structures and are often used in the synthesis of dyes, drugs, and other organic materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzo[c]acridin-3(12H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction often starts with the formation of an intermediate, which then undergoes cyclization to form the acridine core. The presence of a hydroxyl group at the 4-position adds complexity to the synthesis, requiring careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybenzo[c]acridin-3(12H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzo[c]acridin-3(12H)-one, while substitution reactions can introduce various functional groups onto the acridine core.
Applications De Recherche Scientifique
4-Hydroxybenzo[c]acridin-3(12H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its planar structure and ability to intercalate with DNA.
Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photoconductors.
Mécanisme D'action
The mechanism of action of 4-hydroxybenzo[c]acridin-3(12H)-one is primarily related to its ability to interact with biological macromolecules. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cytotoxic effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c]acridin-3(12H)-one: Lacks the hydroxyl group at the 4-position, making it less reactive in certain chemical reactions.
4-Hydroxybenzo[b]thiophen: Contains a sulfur atom in place of the nitrogen in the acridine ring, leading to different chemical properties and reactivity.
4-Hydroxybenzophenone: A simpler structure with a hydroxyl group on a benzophenone core, used in various industrial applications.
Uniqueness
4-Hydroxybenzo[c]acridin-3(12H)-one is unique due to its combination of the acridine core and the hydroxyl group at the 4-position. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
83538-80-1 |
|---|---|
Formule moléculaire |
C17H11NO2 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
4-hydroxy-12H-benzo[c]acridin-3-one |
InChI |
InChI=1S/C17H11NO2/c19-15-8-7-12-13(17(15)20)6-5-11-9-10-3-1-2-4-14(10)18-16(11)12/h1-9,18,20H |
Clé InChI |
OMLVXRSHAQAGLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC4=C(C(=O)C=CC4=C3N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)


![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)


![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)

![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)

![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

